molecular formula C8H7ClF5N B15303375 2-(Pentafluorophenyl)ethan-1-amine hydrochloride

2-(Pentafluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B15303375
M. Wt: 247.59 g/mol
InChI Key: BMZKZIZUJBMTSR-UHFFFAOYSA-N
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Description

2-(Pentafluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H6F5N·HCl It is a derivative of ethanamine where the phenyl ring is substituted with five fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentafluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of pentafluorobenzene with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Pentafluorophenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of fluorinated aromatic compounds .

Scientific Research Applications

2-(Pentafluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pentafluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms on the phenyl ring enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)phenylamine
  • 2-(Difluoromethyl)phenylamine
  • 2-(Fluorophenyl)ethanamine

Uniqueness

2-(Pentafluorophenyl)ethan-1-amine hydrochloride is unique due to the presence of five fluorine atoms on the phenyl ring, which significantly alters its chemical properties compared to other fluorinated amines. This high degree of fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C8H7ClF5N

Molecular Weight

247.59 g/mol

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H6F5N.ClH/c9-4-3(1-2-14)5(10)7(12)8(13)6(4)11;/h1-2,14H2;1H

InChI Key

BMZKZIZUJBMTSR-UHFFFAOYSA-N

Canonical SMILES

C(CN)C1=C(C(=C(C(=C1F)F)F)F)F.Cl

Origin of Product

United States

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